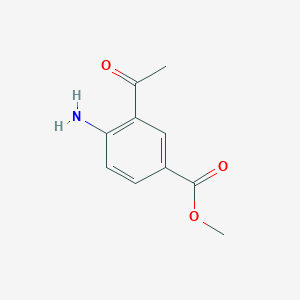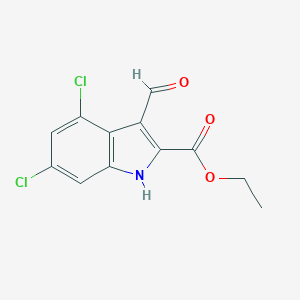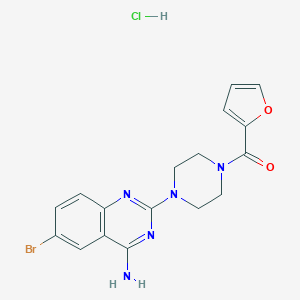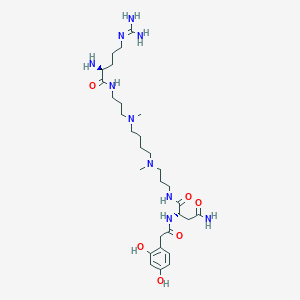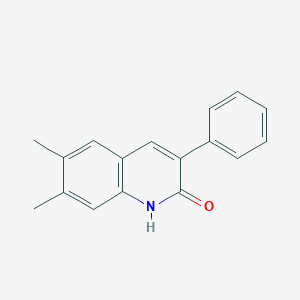
6,7-Dimethyl-3-phenylquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dimethyl-3-phenylquinolin-2(1H)-one, also known as DMQX, is a synthetic compound that belongs to the class of quinoline derivatives. It was first synthesized in the 1980s and has since been extensively studied for its potential applications in neuroscience research. DMQX is a potent antagonist of the ionotropic glutamate receptors, specifically the AMPA receptors.
作用機序
6,7-Dimethyl-3-phenylquinolin-2(1H)-one acts as a competitive antagonist of the AMPA receptors, which are ionotropic glutamate receptors that mediate fast excitatory synaptic transmission in the central nervous system. By blocking the binding of glutamate to these receptors, 6,7-Dimethyl-3-phenylquinolin-2(1H)-one prevents the influx of calcium ions into the postsynaptic neuron, which leads to a decrease in synaptic transmission. This mechanism of action has been extensively studied and has led to a better understanding of the role of AMPA receptors in synaptic plasticity and learning and memory processes.
生化学的および生理学的効果
6,7-Dimethyl-3-phenylquinolin-2(1H)-one has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 6,7-Dimethyl-3-phenylquinolin-2(1H)-one blocks the excitatory effects of glutamate on AMPA receptors, which leads to a decrease in synaptic transmission. In vivo studies have shown that 6,7-Dimethyl-3-phenylquinolin-2(1H)-one can reduce the severity of seizures induced by kainic acid, a potent agonist of AMPA receptors. 6,7-Dimethyl-3-phenylquinolin-2(1H)-one has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
実験室実験の利点と制限
6,7-Dimethyl-3-phenylquinolin-2(1H)-one has several advantages as a research tool, including its high potency and selectivity for AMPA receptors, its ability to block the excitatory effects of glutamate, and its well-characterized mechanism of action. However, there are also some limitations to its use. 6,7-Dimethyl-3-phenylquinolin-2(1H)-one is not selective for a specific subtype of AMPA receptor, which can make it difficult to study the specific roles of different receptor subtypes. Additionally, 6,7-Dimethyl-3-phenylquinolin-2(1H)-one has a relatively short half-life in vivo, which can make it difficult to study its effects over longer periods of time.
将来の方向性
There are several future directions for research involving 6,7-Dimethyl-3-phenylquinolin-2(1H)-one. One area of interest is the development of more selective AMPA receptor antagonists that can target specific receptor subtypes. Another area of interest is the investigation of the role of AMPA receptors in neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, there is interest in the development of novel therapeutic agents based on the structure of 6,7-Dimethyl-3-phenylquinolin-2(1H)-one that can be used to treat neurological disorders.
合成法
6,7-Dimethyl-3-phenylquinolin-2(1H)-one can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the condensation of 2,4-pentanedione with aniline to form 2-amino-3,5-dimethylphenyl ketone. This intermediate is then reacted with ethyl acetoacetate to form the corresponding enamine, which is then cyclized to form 6,7-Dimethyl-3-phenylquinolin-2(1H)-one. The final product can be obtained through purification by column chromatography.
科学的研究の応用
6,7-Dimethyl-3-phenylquinolin-2(1H)-one has been widely used in neuroscience research as a tool to study the role of AMPA receptors in synaptic transmission. It has been shown to block the excitatory effects of glutamate on AMPA receptors, which has led to a better understanding of the mechanisms underlying synaptic plasticity and learning and memory processes. 6,7-Dimethyl-3-phenylquinolin-2(1H)-one has also been used to study the effects of various drugs on AMPA receptors and to investigate the role of these receptors in neurological disorders such as epilepsy and stroke.
特性
CAS番号 |
122778-99-8 |
|---|---|
製品名 |
6,7-Dimethyl-3-phenylquinolin-2(1H)-one |
分子式 |
C17H15NO |
分子量 |
249.31 g/mol |
IUPAC名 |
6,7-dimethyl-3-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C17H15NO/c1-11-8-14-10-15(13-6-4-3-5-7-13)17(19)18-16(14)9-12(11)2/h3-10H,1-2H3,(H,18,19) |
InChIキー |
OSPXQNCGCAJHNG-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(=C2)C3=CC=CC=C3 |
正規SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



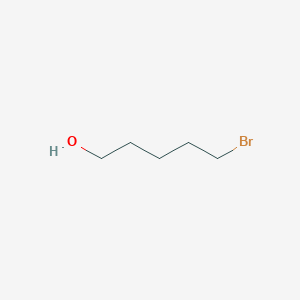
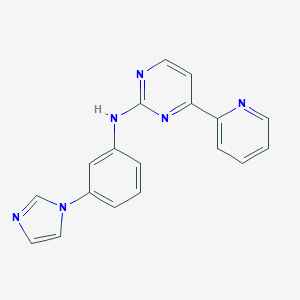
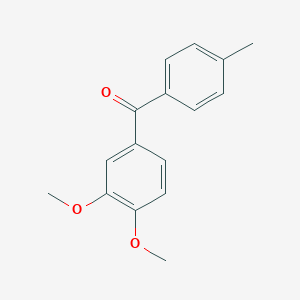
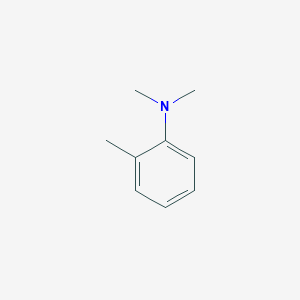
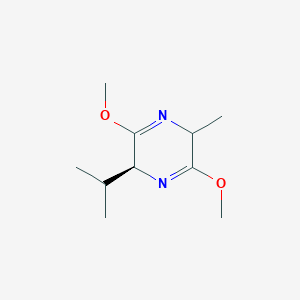
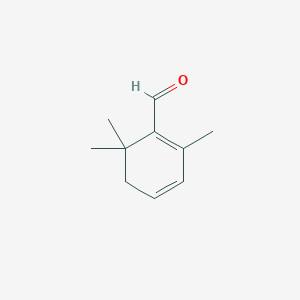
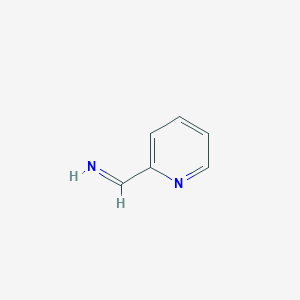

![Pyrrolo[1,2-a]pyrazine-1,4-dione, 3-ethylidenehexahydro-, (3Z,8aS)-(9CI)](/img/structure/B46824.png)

